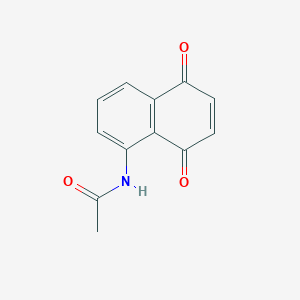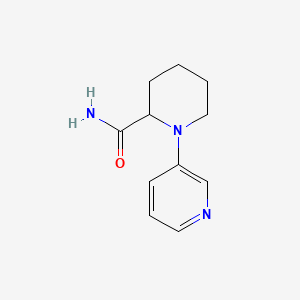
Acetamide, N-(5,8-dihydro-5,8-dioxo-1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide is a chemical compound characterized by its unique structure, which includes a naphthalene ring substituted with acetamide and two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide typically involves a multi-step process. One common method includes the reduction of a precursor compound followed by a nucleophilic reaction and subsequent acetylation. For example, a precursor such as 2-methyl-3-bromo-1,4-naphthalenedione can undergo reduction and nucleophilic substitution to form the desired compound, followed by acetylation with acetic anhydride .
Industrial Production Methods
Industrial production methods for N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ketone groups, potentially leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are likely mediated through its ability to form hydrogen bonds and participate in redox reactions. These interactions can influence various cellular processes, including enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide: This compound shares a similar naphthalene core but includes a selenium atom and a phenyl group, which may confer different biological activities.
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide: This compound has a chlorine atom instead of the ketone groups, which can alter its reactivity and applications.
Uniqueness
N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and potential applications. The presence of both ketone and acetamide groups allows for a diverse range of chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
5824-46-4 |
|---|---|
Formule moléculaire |
C12H9NO3 |
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
N-(5,8-dioxonaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H9NO3/c1-7(14)13-9-4-2-3-8-10(15)5-6-11(16)12(8)9/h2-6H,1H3,(H,13,14) |
Clé InChI |
LCECTYUHGUTJLE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC2=C1C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide](/img/structure/B15068819.png)

![7'H-Spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]-2',4'-diol](/img/structure/B15068832.png)









![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)

